3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-amino-N,N,2-trimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-6(8)9-11(5)3/h4H,1-3H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJXQHGJAOKBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is its use as a scaffold for developing kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer.
Case Study: CDK16 Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit cyclin-dependent kinase 16 (CDK16), which is implicated in several cancers. A study reported the synthesis of compounds based on the pyrazole moiety that exhibited high potency against CDK16 with an EC50 value of 33 nM. These compounds were shown to induce cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents for cancer treatment .
Synthesis of Novel Derivatives
The compound serves as an intermediate for synthesizing various biologically active derivatives. Its structural features allow for modifications that enhance biological activity.
- Antimicrobial Properties : Derivatives synthesized from this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 mg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, demonstrating efficacy in reducing inflammation in vitro and in vivo models .
Medicinal Chemistry Applications
The compound's unique structure makes it a valuable building block in medicinal chemistry for developing new drugs targeting various diseases.
Potential Therapeutic Areas
- Cancer Treatment : The ability to inhibit specific kinases associated with cancer progression positions this compound as a candidate for further development in oncology.
- Neurological Disorders : Research indicates that some pyrazole derivatives can influence neuroprotective pathways, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis of Related Compounds
To further understand the unique properties of this compound, a comparison with related pyrazole compounds can be insightful.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-1H-pyrazole | Contains an amino group at position 5 | Known for its role as a p38 MAPK inhibitor |
| 4-Amino-3-methylpyrazole | Methyl substitution at position 3 | Exhibits different biological activity profiles |
| 3-Amino-4-methylpyrazole | Methyl substitution at position 4 | Potential use in anti-inflammatory therapies |
| 3-Amino-5-(trifluoromethyl)pyrazole | Trifluoromethyl group at position 5 | Enhanced lipophilicity may affect bioavailability |
Mechanism of Action
The mechanism by which 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles. The trimethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily. The carboxamide group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.
Comparison with Similar Compounds
3-Amino-1H-pyrazole-5-carboxamide: Lacks the trimethyl group.
3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide: Has one less methyl group compared to the trimethyl variant.
3-Amino-N-methyl-1H-pyrazole-5-carboxamide: Has only one methyl group.
Uniqueness: The presence of the trimethyl group in 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide enhances its lipophilicity and biological activity compared to its similar counterparts. This makes it a more potent and versatile compound in various applications.
Biological Activity
3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a pyrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, characterized by three methyl groups and an amino group, contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 168.2 g/mol. The presence of functional groups such as the amino group and carboxamide enhances its chemical reactivity, allowing it to participate in various biological processes.
This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activities.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways, impacting various physiological processes.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on tumor cell lines such as HepG2 and MCF-7 .
- Insecticidal Properties : Recent research highlights its potential as an insecticide. Compounds derived from pyrazoles have shown good activity against pests like Tetranychus cinnabarinus and Plutella xylostella at concentrations as low as 200 µg/mL .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases, including kinases and COX enzymes .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of pyrazolo derivatives found that 3-amino-N,N-trimethyl-1H-pyrazole-5-carboxamide exhibited IC50 values in the micromolar range against several cancer cell lines. Notably, it was effective in inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Case Study 2: Insecticidal Efficacy
Research on a series of trimethylpyrazole derivatives revealed that some compounds achieved over 90% mortality against Tetranychus cinnabarinus at a concentration of 400 µg/mL. This demonstrates the potential for developing effective agrochemicals based on this compound's structure .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide | Diethyl substitution at nitrogen | Different pharmacological profile |
| 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | Different position of amino group | Varying biological activity |
| Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Methyl ester instead of carboxamide | Distinct solubility and reactivity |
This comparison emphasizes how the specific substitution pattern in this compound may enhance its lipophilicity and interaction with biological systems compared to other derivatives.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or diketones under basic conditions. For example, a two-step protocol may include:
- Step 1 : Condensation of methyl acetoacetate with methylhydrazine to form a pyrazole intermediate.
- Step 2 : N-methylation using iodomethane in DMF with K₂CO₃ as a base, followed by carboxamide functionalization via coupling with trimethylamine and chloroacetyl chloride.
Critical parameters include pH control (8–10), solvent polarity (DMF or THF), and temperature (60–80°C) to minimize side reactions .
Q. How can the structural integrity of this compound be confirmed?
Use a combination of:
- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at N1 and N,N-dimethyl carboxamide).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₇H₁₂N₄O, theoretical 168.196 g/mol) .
- X-ray crystallography : Resolve spatial arrangement of the pyrazole ring and substituents (if crystalline forms are obtainable).
Q. What reactivity patterns are expected due to the amino and carboxamide functional groups?
The amino group at C3 participates in nucleophilic substitutions (e.g., acylation, Schiff base formation), while the N,N-dimethyl carboxamide acts as an electron-withdrawing group, directing electrophilic attacks to the pyrazole C4 position. For example:
- Acylation : React with acetic anhydride to form 3-acetamido derivatives.
- Cyclization : Use POCl₃ to form imidazopyrazole fused systems .
Advanced Research Questions
Q. How can molecular docking and surface plasmon resonance (SPR) elucidate interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases). Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp86 in Factor Xa) .
- SPR : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time. For example, a KD < 10 nM suggests high affinity for enzyme targets .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Mitigation steps include:
- Purity validation : Use HPLC (≥95% purity) and LC-MS to detect byproducts.
- Dose-response curves : Test activity across a concentration range (1 nM–100 µM) to account for non-specific binding.
- Comparative SAR : Modify substituents (e.g., replacing N,N-dimethyl with diethyl) to assess pharmacophore requirements .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?
- P1 modifications : Replace the 3-amino group with bulkier substituents (e.g., benzylamine) to enhance target selectivity.
- P4 exploration : Introduce fluorinated aryl groups to improve membrane permeability (logP optimization via ClogP calculations).
- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead candidates .
Q. What analytical methods quantify this compound in complex matrices (e.g., plasma)?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 169→122 (quantifier) and 169→95 (qualifier).
- Sample prep : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 rpm, 10 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
